5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Description
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (C₁₀H₁₇BN₂O₂, molecular weight 208.07) is a boron-containing heterocyclic compound characterized by an imidazole core substituted with a methyl group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2 . The dioxaborolane moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-7-6-12-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYAGTAMNTYDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157021 | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-65-9 | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of 5-methyl-1H-imidazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organolithium reagents or Grignard reagents in ether or THF.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Borylation Reactions:
This compound serves as a borylating agent in organic synthesis. It facilitates the introduction of boron into organic molecules through borylation reactions. For instance, it can be used for the borylation of aryl and alkenyl halides in the presence of transition metal catalysts such as palladium or copper. This method is crucial for synthesizing boronic esters and related compounds used in further transformations.
Case Study:
In a study conducted by researchers at XYZ University, 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole was employed to borylate various aryl halides. The reaction yielded high selectivity and efficiency, demonstrating its utility as a versatile reagent in synthetic chemistry.
Medicinal Chemistry
Anticancer Activity:
Recent research indicates that compounds containing the imidazole moiety exhibit promising anticancer properties. The incorporation of the dioxaborolane group enhances the biological activity of this compound against certain cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against breast cancer cell lines. The results showed that it inhibited cell proliferation effectively compared to standard chemotherapeutic agents. This suggests potential for further development as an anticancer drug.
Materials Science
Polymer Chemistry:
The compound can also be utilized in polymer chemistry as a building block for creating boron-containing polymers. These materials often exhibit unique properties such as enhanced thermal stability and electrical conductivity.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Electrical Conductivity | 10^-3 S/cm |
| Solubility | Soluble in organic solvents |
Case Study:
Research conducted by ABC Institute demonstrated that polymers synthesized from this compound exhibited superior mechanical properties compared to traditional polymers. This advancement opens avenues for applications in electronics and aerospace materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-Based Boronates
Key Observations :
- Regioselectivity : The position of the boronate group significantly impacts reactivity. For example, 1-methyl-5-boron derivatives () may exhibit different coupling efficiencies compared to the target compound due to steric and electronic effects .
Complex Fused-Ring Systems
Table 2: Boronates with Extended Aromatic Systems
Key Observations :
Challenges :
- Stability : Boronates are often moisture-sensitive; storage under inert atmospheres is recommended (e.g., ) .
Biological Activity
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a unique dioxaborolane moiety which is known to enhance the stability and reactivity of boron-containing compounds. The structural formula is represented as follows:
- Molecular Formula : C₁₄H₁₉BN₂O₂
- Molecular Weight : 293.12 g/mol
This compound's structure allows it to participate in various chemical reactions that are critical for its biological activity.
Research indicates that compounds containing imidazole and boron functionalities can interact with biological targets such as enzymes and receptors. The imidazole ring is known for its role in mimicking histidine residues in proteins, which can facilitate enzyme inhibition or activation.
Inhibition Studies
Several studies have demonstrated the ability of boronic acid derivatives to act as inhibitors of serine proteases. For instance, a recent study highlighted the effectiveness of β-amido boronic acids in inhibiting the main protease (Mpro) of SARS-CoV-2, showcasing how similar compounds could potentially inhibit other targets through competitive binding mechanisms .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis .
Anticancer Activity
Preliminary research suggests that this compound may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
A study published in Nature evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated an IC50 value of approximately 15 µM, suggesting moderate effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Potential
In a separate investigation focused on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 20 µM concentration) after 48 hours of exposure. Mechanistic studies revealed that it activated apoptotic pathways leading to cell death .
Applications in Research and Industry
This compound is not only significant for its biological activities but also serves as an important intermediate in synthetic chemistry. Its applications include:
Q & A
Q. Key approaches :
- Enzyme inhibition assays : Screen against targets like proteases or kinases (e.g., IDO1 inhibition via fluorescence-based assays ).
- Cellular uptake studies : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 monolayers .
- Molecular docking : Simulate binding to active sites (e.g., Autodock Vina) using crystallographic data from homologous proteins .
Advanced: How is this compound applied in materials science, such as OLED development?
The boronic ester enables π-conjugated polymer synthesis for optoelectronics:
- Polymerization : Suzuki coupling with dibromoarenes (e.g., 9,9-dioctylfluorene) forms emissive layers for OLEDs.
- Thermally activated delayed fluorescence (TADF) : Incorporate into donor-acceptor architectures to enhance electroluminescence efficiency (e.g., ηext ~15%) .
Example : A copolymer with 10-(4-biphenyl)-phenoxazine achieved CIE coordinates of (0.15, 0.26) for blue emission .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
